molecular formula C13H19ClO3 B13935315 ({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)benzene CAS No. 105891-50-7

({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)benzene

Cat. No.: B13935315
CAS No.: 105891-50-7
M. Wt: 258.74 g/mol
InChI Key: QCOJKZNIMJQFAI-UHFFFAOYSA-N
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Description

({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)benzene: is an organic compound that features a benzene ring substituted with a complex ether chain containing a chloroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)benzene typically involves the reaction of benzyl chloride with triethylene glycol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atom is replaced by the triethylene glycol chain .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: ({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)benzene can undergo nucleophilic substitution reactions where the chloroethoxy group is replaced by other nucleophiles.

    Oxidation Reactions: The ether chain can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form simpler alcohols or hydrocarbons.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of ({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)benzene involves its interaction with various molecular targets. The ether chain allows for flexibility and interaction with different functional groups, making it a versatile compound in chemical reactions. The chloroethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Comparison with Similar Compounds

    (2-Chloroethoxy)benzene: A simpler compound with a single chloroethoxy group attached to the benzene ring.

    2-(2-Chloroethoxy)ethanol: Contains a chloroethoxy group attached to an ethanol molecule.

    Triethylene glycol monochlorohydrin: A compound with a similar ether chain but without the benzene ring.

Uniqueness:

  • The presence of the benzene ring in ({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)benzene provides aromatic stability and potential for further functionalization.
  • The extended ether chain offers flexibility and multiple sites for chemical modification, making it a versatile intermediate in organic synthesis.

Biological Activity

The compound ({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)benzene, also referred to as 2-[2-(2-chloroethoxy)ethoxy]ethanol, has garnered attention due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant case studies.

  • Molecular Formula : C₈H₁₇ClO₄
  • Molecular Weight : 212.67 g/mol
  • CAS Number : 5197-66-0
  • Density : 1.16 g/mL at 25 °C
  • Boiling Point : 117-120 °C at 5 mmHg

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in the fields of pharmacology and toxicology. The compound is primarily noted for its role in chemical synthesis and as a potential therapeutic agent.

  • Cell Surface Interaction : Studies indicate that compounds similar to this compound can interact with cell surface receptors, potentially influencing signaling pathways involved in cellular responses .
  • Antitumor Activity : Research has shown that derivatives of chloroethoxy compounds exhibit significant antitumor properties. For instance, pseudo-symmetrical tamoxifen derivatives synthesized from related chloroethoxy compounds demonstrated potent anti-cancer activity .
  • Neurotransmitter Transport Modulation : Related compounds have been studied for their ability to modulate neurotransmitter transporters, which could have implications for treating mood disorders .

Study 1: Antitumor Activity

A study published in Bioorganic & Medicinal Chemistry Letters investigated the synthesis of new pseudo-symmetrical tamoxifen derivatives from chloroethoxy compounds. The results indicated that these derivatives exhibited strong inhibition of tumor cell viability, suggesting that this compound and its derivatives could be developed as potential anticancer agents .

Study 2: Neurotransmitter Interaction

In another study, ligand-conjugated nanocrystals were employed to explore the interaction of serotonin-labeled CdSe nanocrystals with human serotonin transporters. This research highlighted the potential for chloroethoxy compounds to influence neurotransmitter systems, which could lead to new therapeutic strategies for depression and anxiety disorders .

Data Tables

PropertyValue
Molecular FormulaC₈H₁₇ClO₄
Molecular Weight212.67 g/mol
Density1.16 g/mL at 25 °C
Boiling Point117-120 °C (5 mmHg)
CAS Number5197-66-0

Properties

CAS No.

105891-50-7

Molecular Formula

C13H19ClO3

Molecular Weight

258.74 g/mol

IUPAC Name

2-[2-(2-chloroethoxy)ethoxy]ethoxymethylbenzene

InChI

InChI=1S/C13H19ClO3/c14-6-7-15-8-9-16-10-11-17-12-13-4-2-1-3-5-13/h1-5H,6-12H2

InChI Key

QCOJKZNIMJQFAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCCl

Origin of Product

United States

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